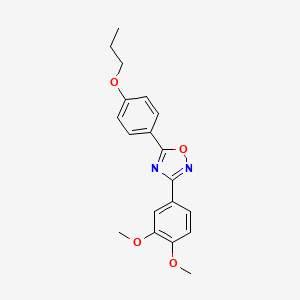
3-(3,4-dimethoxyphenyl)-5-(4-propoxyphenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-dimethoxyphenyl)-5-(4-propoxyphenyl)-1,2,4-oxadiazole, commonly known as DPO, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DPO belongs to the class of oxadiazole derivatives, which have been extensively studied for their various biological activities.
Mécanisme D'action
The mechanism of action of DPO is not yet fully understood. However, studies suggest that it may exert its biological activities through the modulation of various signaling pathways. For example, DPO has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in the regulation of inflammation and cell proliferation.
Biochemical and Physiological Effects:
DPO has been shown to exhibit various biochemical and physiological effects. It has been reported to possess antioxidant activity, which may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. DPO has also been shown to possess anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). In addition, DPO has been reported to possess analgesic activity by inhibiting the release of substance P, a neuropeptide involved in pain transmission.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DPO in lab experiments is its relatively low toxicity. It has been shown to have no significant acute toxicity in animal studies. However, its chronic toxicity and long-term effects have not been extensively studied. Another advantage is its ease of synthesis, which makes it readily available for research purposes. One limitation of using DPO in lab experiments is its poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research of DPO. One area of interest is its potential as an anticancer agent. Further studies are needed to elucidate its mechanism of action and to evaluate its efficacy and safety in preclinical and clinical trials. Another area of interest is its potential as an anti-inflammatory and analgesic agent. Studies are needed to determine its optimal dosage and administration route for these indications. Additionally, studies are needed to evaluate its potential as a treatment for other diseases, such as neurodegenerative disorders and cardiovascular diseases.
Conclusion:
In conclusion, DPO is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It has been investigated for its various biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. DPO has also been shown to possess antimicrobial and anticancer activity. Although its mechanism of action is not yet fully understood, studies suggest that it may exert its biological activities through the modulation of various signaling pathways. Further studies are needed to elucidate its mechanism of action and to evaluate its efficacy and safety in preclinical and clinical trials.
Méthodes De Synthèse
The synthesis of DPO can be achieved through various methods, including the reaction of 3,4-dimethoxybenzaldehyde and 4-propoxybenzohydrazide in the presence of acetic acid and polyphosphoric acid. The reaction mixture is heated to reflux, and the resulting product is purified through recrystallization. Another method involves the reaction of 3,4-dimethoxyphenylhydrazine and 4-propoxybenzoyl chloride in the presence of triethylamine. The reaction mixture is stirred at room temperature, and the resulting product is purified through column chromatography.
Applications De Recherche Scientifique
DPO has been investigated for its various biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential as an anticancer agent. In a study conducted by Zhang et al. (2018), DPO was found to exhibit potent anticancer activity against human colorectal cancer cells by inducing cell cycle arrest and apoptosis. DPO has also been shown to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-(4-propoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-4-11-24-15-8-5-13(6-9-15)19-20-18(21-25-19)14-7-10-16(22-2)17(12-14)23-3/h5-10,12H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIZNANDQBZHJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-{[(3,4-dimethylphenyl)amino]carbonyl}-2-(2-furyl)vinyl]-4-methylbenzamide](/img/structure/B5330733.png)
![3-[(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]propan-1-ol](/img/structure/B5330748.png)
![1-[(dimethylamino)sulfonyl]-N-{2-[(4-methoxyphenyl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B5330754.png)
![7-[(2,7-dimethylpyrazolo[1,5-a]pyrimidin-5-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5330762.png)

![1-{2-[1-(N-methylglycyl)piperidin-2-yl]ethyl}pyrrolidin-2-one](/img/structure/B5330778.png)
![N-[3-(1H-tetrazol-5-yl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B5330786.png)
![N-cyclopropyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B5330788.png)


![methyl 4-{[(3-methoxyphenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5330818.png)
![7-acetyl-6-(5-iodo-2-furyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5330844.png)
![6-methyl-N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5330848.png)
![(3R*,3aR*,7aR*)-1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5330853.png)